Propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a hydroxy-methoxyphenyl group adds to its chemical versatility and potential for various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It may serve as a lead compound for developing new pharmaceuticals.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to advancements in various technologies.
Mechanism of Action
The mechanism of action of Propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The tetrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: This compound shares the hydroxy-methoxyphenyl group but lacks the tetrazolo[1,5-a]pyrimidine core.
1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-: Similar in structure but with different functional groups and lacking the tetrazolo[1,5-a]pyrimidine core.
Uniqueness
The uniqueness of Propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its combination of functional groups and the tetrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H19N5O4 |
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Molecular Weight |
345.35 g/mol |
IUPAC Name |
propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O4/c1-8(2)25-15(23)13-9(3)17-16-18-19-20-21(16)14(13)10-5-6-11(22)12(7-10)24-4/h5-8,14,22H,1-4H3,(H,17,18,20) |
InChI Key |
ATWHZNZYRZTXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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